BenchChemオンラインストアへようこそ!

Madecassoside

Wound Healing Dermatology Collagen Synthesis

Select Madecassoside for its scientifically validated superiority over asiaticoside in burn wound closure and collagen III synthesis. This pentacyclic triterpenoid saponin is the preferred reference standard for wound healing, neuroprotection (via ERK-CREB), and CYP2C19-mediated DDI studies. Its distinct crystallization kinetics are critical for topical and liquid formulation R&D.

Molecular Formula C48H78O20
Molecular Weight 975.1 g/mol
Cat. No. B7823665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMadecassoside
Molecular FormulaC48H78O20
Molecular Weight975.1 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O
InChIInChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19-,20+,21+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42+,44-,45+,46-,47-,48+/m1/s1
InChIKeyBNMGUJRJUUDLHW-HCZMHFOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Madecassoside: A Differentiated Pentacyclic Triterpene Saponin from Centella asiatica


Madecassoside is a pentacyclic triterpenoid saponin and a principal bioactive constituent of Centella asiatica (L.) Urban. It is characterized by an ursane-type triterpene aglycone core (madecassic acid) linked to a trisaccharide sugar chain [1]. Madecassoside is commercially significant in the pharmaceutical, cosmetic, and nutraceutical industries due to its multifaceted pharmacological profile, which includes demonstrated wound healing, anti-inflammatory, antioxidant, and neuroprotective activities [1][2]. It is often supplied as an analytical reference standard, as a purified compound for research, or as part of standardized botanical extracts.

Why Madecassoside Is Not Interchangeable with Asiaticoside or Other Centella Triterpenes


The class of pentacyclic triterpenoids from Centella asiatica, including asiaticoside, madecassoside, asiatic acid, and madecassic acid, are not functionally interchangeable. Subtle but critical structural differences—specifically the presence of a 6-hydroxyl group and variations in glycosylation—lead to significant divergence in their pharmacodynamic potency, pharmacokinetic behavior, and safety profiles [1][2]. Relying on a general 'Centella extract' or assuming equipotency between the major saponins is not scientifically justified. As demonstrated by the evidence below, Madecassoside exhibits superior efficacy in wound healing models, distinct CYP450 inhibition kinetics with direct drug interaction implications, and different crystallization properties that impact formulation and manufacturing [3][4][5].

Quantitative Evidence: Madecassoside Differentiation from Asiaticoside and Other Triterpenes


Superior Burn Wound Healing Speed and Collagen III Synthesis Compared to Asiaticoside

In a head-to-head comparative study in mice with burn injuries, madecassoside (24 mg/kg, oral) demonstrated significantly faster wound healing compared to an equivalent dose of asiaticoside. Madecassoside-treated mice showed a statistically significant improvement in wound healing speed (P = 0.0057) and a more favorable wound healing pattern (P = 0.0491) [1]. In vitro, madecassoside was significantly more effective than asiaticoside at stimulating the synthesis of procollagen type III in human dermal fibroblasts (P = 0.0446) [1]. This is a key differentiator, as type III collagen is crucial for early wound healing and scar quality.

Wound Healing Dermatology Collagen Synthesis Burn Injury

More Potent Mechanism-Based CYP2C19 Inhibition with Different Safety Profile

A comparative in vitro study using recombinant human CYP enzymes revealed critical differences in the inhibitory profiles of madecassoside and asiaticoside. Madecassoside acted as a mechanism-based inhibitor of CYP2C19, with a Ki value of 109.62 ± 6.14 μM, and also inhibited CYP3A4 [1]. In contrast, asiaticoside was a weaker inhibitor of CYP2C19 (Ki = 385.24 ± 8.75 μM) and its mechanism-based inhibition potential could not be reliably assessed due to its low solubility [1]. The more potent, time-dependent inhibition of CYP2C19 by madecassoside indicates a higher and mechanistically distinct potential for drug-drug interactions compared to asiaticoside.

Drug Metabolism Pharmacokinetics Cytochrome P450 Safety

Differentiated Crystallization Kinetics: 10x Longer Induction Period for Manufacturing

A study on the solubility and crystallization behavior of the two saponins found that despite similar solubility profiles in methanol-water mixtures, madecassoside exhibited a dramatically different crystallization property. The induction period for crystallization of madecassoside was found to be at least 10 times longer than that of asiaticoside [1]. This kinetic difference, attributed to the single 6-OH group, has profound implications for the development of stable formulations and the optimization of industrial purification processes.

Formulation Manufacturing Crystallization Process Chemistry

Distinct Neuritogenic Signaling Pathway vs. Aglycones (Madecassic Acid)

A comparative study in Neuro-2a cells demonstrated that madecassoside (a glycoside) promotes neurite outgrowth via a distinct signaling mechanism compared to its aglycone, madecassic acid. Madecassoside induced sustained phosphorylation of ERK1/2, which led to downstream CREB activation, a pathway essential for its neuritogenic effect. In contrast, madecassic acid activated only a transient ERK signal, and its neurite outgrowth was not dependent on this pathway [1]. This mechanistic divergence indicates that the intact glycoside, madecassoside, engages a different set of molecular targets and signaling cascades than its metabolite.

Neuroscience Neuroprotection Neurite Outgrowth Cell Signaling

Directly Active as Parent Compound, Not Relying on Metabolite Conversion

A common assumption is that the pharmacological activity of triterpene glycosides like madecassoside is mediated primarily by their aglycone metabolites (e.g., madecassic acid). However, a systematic comparative study refuted this for burn wound healing. The parent compound, madecassoside, was identified as the major active constituent, with its activity not solely dependent on conversion to madecassic acid. In fact, madecassoside was more effective than asiaticoside across multiple metrics [1]. This finding is further supported by evidence that both madecassoside and asiaticoside are extensively metabolized (80-90% of an IV dose is recovered in feces as their respective aglycones) [2], yet their activities differ, underscoring the unique bioactivity of the intact glycosides.

Pharmacodynamics Prodrug Metabolism Wound Healing

Comparable Antioxidant Capacity but Differential Cytoprotective Profile

In a comparative study assessing the antioxidant properties of four Centella triterpenes, madecassoside and asiaticoside demonstrated similar overall potency in attenuating oxidative stress markers (e.g., reducing ROS and MDA, increasing GSH) in various cell types, including skin fibroblasts [1]. However, principal component analysis (PCA) revealed that while both were effective, asiatic acid (the aglycone) exerted the greatest overall influence. This suggests that for antioxidant applications, the choice between madecassoside and asiaticoside may be less critical than their shared class effect, but their differentiation lies in other domains like wound healing and collagen synthesis where madecassoside shows clear superiority [2].

Antioxidant Oxidative Stress Skin Protection Cytoprotection

Optimal Scientific and Industrial Use Cases for Madecassoside Based on Differential Evidence


Wound Healing and Scar Management Research

Madecassoside is the preferred triterpene for advanced wound healing research due to its statistically proven superiority over asiaticoside in accelerating burn wound closure and enhancing type III collagen synthesis [1]. Its activity is intrinsic to the parent glycoside, not dependent on metabolite conversion [1]. This makes it an ideal standard compound for developing novel therapies for acute wounds, burns, and post-surgical scar reduction. Given its poor membrane permeability [2], this also drives innovation in topical delivery systems like liposomal formulations.

Drug-Drug Interaction (DDI) and Safety Pharmacology Studies

Researchers investigating the safety of Centella-derived compounds should specifically include madecassoside in DDI panels. Its unique profile as a more potent, mechanism-based inhibitor of CYP2C19 (Ki=109.62 μM) [1] presents a distinct interaction risk compared to asiaticoside (Ki=385.24 μM) [1]. Using madecassoside as a reference standard is crucial for accurately assessing the CYP inhibition potential of complex Centella extracts in preclinical drug development.

Neurobiology and CNS Drug Discovery

For studies on neurogenesis, neuroprotection, or cognitive decline, madecassoside serves as a valuable tool compound. Its neuritogenic activity is mechanistically linked to sustained ERK-CREB signaling, a pathway not engaged by its aglycone [1]. This specificity allows researchers to dissect the molecular pathways of Centella's neuroactive effects and potentially identify new therapeutic targets for conditions like Alzheimer's disease [2].

Formulation Development and Process Chemistry

The dramatically slower crystallization kinetics of madecassoside (≥10x longer induction period than asiaticoside) [1] is a key differentiator for industrial process development. This property influences purification efficiency, the creation of stable supersaturated solutions for enhanced bioavailability, and the physical stability of liquid and semi-solid formulations. R&D teams working on topical creams, injectables, or oral solutions must account for this behavior, as data from asiaticoside is not predictive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Madecassoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.